1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole
Description
1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole is a fluorinated imidazole derivative characterized by a 2,2-difluoroethyl group at position 1, a 4-fluorophenyl substituent at position 4, and a methyl group at position 2 of the imidazole core. Fluorine atoms and alkyl/aryl substitutions are known to enhance metabolic stability, lipophilicity, and target binding affinity in drug discovery contexts .
Properties
Molecular Formula |
C12H11F3N2 |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-4-(4-fluorophenyl)-2-methylimidazole |
InChI |
InChI=1S/C12H11F3N2/c1-8-16-11(6-17(8)7-12(14)15)9-2-4-10(13)5-3-9/h2-6,12H,7H2,1H3 |
InChI Key |
VSUWCOIAXBZBKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1CC(F)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Imidazole Core Construction via Cyclization
A common approach to synthesize substituted imidazoles involves the cyclization of diamines with nitriles or aldehydes under catalytic conditions. For example, the preparation of related imidazoles such as 2-ethyl-4-methylimidazole has been achieved by cyclization of diamines with propionitrile under sulfocompound catalysis, followed by dehydrogenation with Raney nickel catalyst at elevated temperatures (170–200 °C) to yield the imidazole ring with high purity and yield (~90%).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Diamine + Propionitrile, catalyst (sulfocompound), 80–140 °C | Cyclization to dihydroimidazole intermediate |
| 2 | Raney nickel catalyst, 170–200 °C | Dehydrogenation to imidazole ring |
| 3 | Purification via distillation and base wash | High purity imidazole product (>98.5%) |
This stepwise approach ensures controlled ring formation with minimal by-products and scalable conditions.
Incorporation of the 2,2-Difluoroethyl Group
The difluoroethyl substituent at the N-1 position is introduced through alkylation reactions using difluoroethyl halides or equivalents. Commonly, the imidazole nitrogen is alkylated by reacting with 2,2-difluoroethyl bromide or chloride under basic conditions:
- The imidazole nitrogen acts as a nucleophile.
- Alkyl halide (2,2-difluoroethyl bromide) is used as the electrophile.
- Base such as potassium carbonate or sodium hydride facilitates deprotonation and alkylation.
This step requires careful control of reaction conditions to avoid side reactions and maintain the integrity of fluorinated groups.
Detailed Research Findings and Reaction Conditions
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, and catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazole compounds with various functional groups.
Scientific Research Applications
1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent profiles:
Key Observations :
- Fluorine Substitution : The 4-fluorophenyl group in the target compound is common in analogs like Compound 1 and , where it contributes to π-π stacking interactions and metabolic resistance . Difluoroethyl (CF2CH3) at position 1 is unique to the target compound; similar alkyl-fluorine motifs (e.g., -CF3 in other studies) enhance lipophilicity and blood-brain barrier penetration .
- Methyl Groups : The 2-methyl substitution in the target compound is shared with and , reducing steric hindrance compared to bulkier groups like 4-methoxyphenyl in .
- Aromatic Extensions : Unlike benzo[d]imidazole derivatives (e.g., Compound 1), the target compound lacks a fused benzene ring, which could lower molecular weight and improve solubility .
Physicochemical and Pharmacokinetic Properties
Comparative data for select compounds:
Notes:
- Fluorine atoms at positions 1 and 4 may reduce cytochrome P450-mediated oxidation, as seen in fluorinated imidazole-based drugs like lansoprazole .
Biological Activity
1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole is a synthetic compound belonging to the imidazole class, characterized by its unique structural features, including a difluoroethyl group and a fluorophenyl group. Imidazoles are widely recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C12H11F3N2
- Molecular Weight : 240.22 g/mol
The compound's structure includes:
- A difluoroethyl substituent, which may enhance lipophilicity and biological interactions.
- A fluorophenyl group that could influence its binding affinity to biological targets.
Biological Activity Overview
Imidazole derivatives are known for their extensive range of biological activities, including:
- Antibacterial
- Antifungal
- Anticancer
- Anti-inflammatory
- Antiviral properties
Antibacterial Activity
Research indicates that imidazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that various imidazole compounds demonstrate effectiveness against Gram-positive and Gram-negative bacteria. The antibacterial activity of 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole has yet to be specifically documented; however, its structural similarity to other active imidazoles suggests potential efficacy.
Table 1: Comparison of Antibacterial Activities of Imidazole Derivatives
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | High |
| 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole | TBD | TBD |
The biological activity of imidazoles often involves:
- Enzyme Inhibition : Many imidazoles act as inhibitors of enzymes like cyclooxygenase (COX) and various kinases.
- DNA Interaction : Some derivatives can intercalate into DNA or inhibit DNA synthesis.
For 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole, further research is needed to elucidate specific mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
